

A Comparative Meta-Analysis of PPAR Agonists in Clinical Development for Dyslipidemia

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of clinical trial data for Peroxisome Proliferator-Activated Receptor (PPAR) agonists, a class of drugs investigated for the treatment of dyslipidemia and related metabolic disorders. While the primary focus of this analysis was intended to be **Sodelglitazar**, a PPAR δ agonist, a comprehensive search of publicly available clinical trial data, including the registered trial NCT00196989, did not yield sufficient quantitative results for a direct comparison. Therefore, this guide will focus on a meta-analysis of clinical trial data for other prominent PPAR agonists, namely Saroglitazar (a dual PPAR α /y agonist), and Elafibranor (GFT505, a dual PPAR α / δ agonist), alongside Fenofibrate, a widely used PPAR α agonist, to provide a valuable comparative landscape for researchers in this field.

Introduction to PPAR Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[1] There are three main isoforms:

- PPARα: Primarily expressed in the liver, heart, and muscle, its activation leads to increased fatty acid oxidation and a reduction in triglycerides.[1][2] Fibrates are a class of drugs that are PPARα agonists.[2]
- PPARy: Mainly found in adipose tissue, its activation improves insulin sensitivity and is the target for the thiazolidinedione class of anti-diabetic drugs.[2]



 PPARδ (also known as PPARβ): Ubiquitously expressed, it is involved in fatty acid oxidation, energy expenditure, and is believed to play a role in improving lipid profiles.

Dual and pan-PPAR agonists that target multiple isoforms are being developed to achieve a broader spectrum of metabolic benefits.

Comparative Efficacy of PPAR Agonists and Fenofibrate

The following tables summarize the efficacy of Saroglitazar, Elafibranor, and Fenofibrate from various clinical trials in treating dyslipidemia.

Table 1: Effects on Triglycerides (TG)



Drug	Dosage	Study Populatio n	Treatmen t Duration	Mean Baseline TG (mg/dL)	Percent Change from Baseline	Comparat or
Saroglitaza r	2 mg	Diabetic Dyslipidemi a	24 Weeks	~296	-26.4%	Pioglitazon e 45mg (-15.5%)
4 mg	Diabetic Dyslipidemi a	24 Weeks	~256	-45.0%	Pioglitazon e 45mg (-15.5%)	
4 mg	Atherogeni c Dyslipidemi a	-	-	-51.18 mg/dL (MD vs Placebo)	Placebo	
Elafibranor	80 mg	Abdominall y Obese, Dyslipidemi a	28 Days	-	-16.7%	Placebo
120 mg	NASH	52 Weeks	~177	-	Placebo	
Fenofibrate	200 mg	Type 2 Diabetes	5 Years	153	-22%	Placebo
160 mg	Mixed Dyslipidemi a	12 Weeks	309	-43.2%	Statin	

Table 2: Effects on Low-Density Lipoprotein Cholesterol (LDL-C)



Drug	Dosage	Study Populatio n	Treatmen t Duration	Mean Baseline LDL-C (mg/dL)	Change from Baseline	Comparat or
Saroglitaza r	4 mg	Diabetic Dyslipidemi a	24 Weeks	~120	-5%	Pioglitazon e 45mg (+3.5 mg/dL)
4 mg	Atherogeni c Dyslipidemi a	-	-	-9.15 mg/dL (MD vs Placebo)	Placebo	
Elafibranor	80 mg	Abdominall y Obese, Dyslipidemi a	28 Days	-	-	Placebo
Fenofibrate	200 mg	Type 2 Diabetes	5 Years	119	-6%	Placebo
160 mg	Mixed Dyslipidemi a	12 Weeks	166	-15.7%	Statin	

Table 3: Effects on High-Density Lipoprotein Cholesterol (HDL-C)



Drug	Dosage	Study Populatio n	Treatmen t Duration	Mean Baseline HDL-C (mg/dL)	Percent Change from Baseline	Comparat or
Saroglitaza r	4 mg	Atherogeni c Dyslipidemi a	-	-	+2.73 mg/dL (MD vs Placebo)	Placebo
Elafibranor	80 mg	Abdominall y Obese, Dyslipidemi a	28 Days	-	+7.8%	Placebo
Fenofibrate	200 mg	Type 2 Diabetes	5 Years	43	+1%	Placebo
160 mg	Mixed Dyslipidemi a	12 Weeks	42	+18.2%	Statin	

Safety and Tolerability

A summary of the safety profile for each compound is presented below.

Table 4: Common Adverse Events



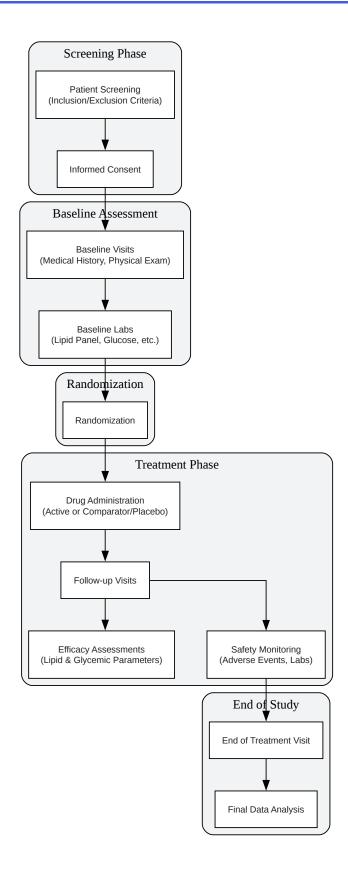
Drug	Common Adverse Events	Serious Adverse Events	
Saroglitazar	Generally well-tolerated. Some studies reported mild to moderate adverse events like rash, itching, and abdominal pain. No significant weight gain was observed in some trials, while a slight increase was noted in others.	No serious adverse events were reported in several key trials.	
Elafibranor	Generally well-tolerated. Some studies reported mild and similar adverse events to placebo. A mild, reversible increase in serum creatinine has been observed.	No cardiovascular events or deaths were reported in the elafibranor arms of a key NASH trial.	
Fenofibrate	Gastrointestinal symptoms, myopathy, and an increased risk of cholelithiasis are known side effects.	Rhabdomyolysis is a rare but serious adverse event, particularly when coadministered with statins.	

Experimental Protocols: A General Overview

The clinical trials referenced in this guide generally follow a randomized, double-blind, placeboor active-controlled design. Below is a generalized workflow for such a trial.

Clinical Trial Workflow





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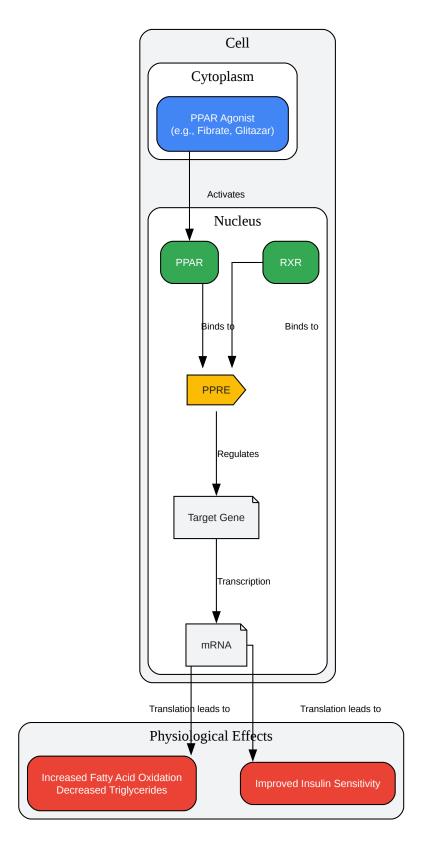


Caption: Generalized workflow of a randomized controlled clinical trial for dyslipidemia treatments.

Signaling Pathways PPAR Agonist Mechanism of Action

The diagram below illustrates the general mechanism of action for PPAR agonists. Upon ligand binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.





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